

"2,2'-Dibromo-9,9'-spirobifluorene" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,2'-Dibromo-9,9'-spirobifluorene**

Cat. No.: **B1249592**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,2'-Dibromo-9,9'-spirobifluorene**, a key building block in the development of advanced organic electronic materials. This document details its chemical structure, IUPAC name, physicochemical properties, synthesis protocols, and applications, with a focus on its relevance to materials science and potential implications for drug development research.

Chemical Structure and IUPAC Name

2,2'-Dibromo-9,9'-spirobifluorene is a chemical compound featuring a unique spirocyclic structure. This architecture consists of two fluorene units that are orthogonally arranged around a central spiro-carbon atom.^[1] This perpendicular alignment of the two π -systems is a defining characteristic of the molecule.^[1] The bromine atoms are substituted at the 2 and 2' positions of the fluorene moieties.

The formal IUPAC name for this compound is 2,2'-dibromo-9,9'-spirobi[fluorene]^[1]. An alternative, equally valid IUPAC name is 2,2'-Dibromo-9,9'-spirobi[9H-fluorene].^[2]

Caption: Chemical structure of **2,2'-Dibromo-9,9'-spirobifluorene**.

Physicochemical Properties

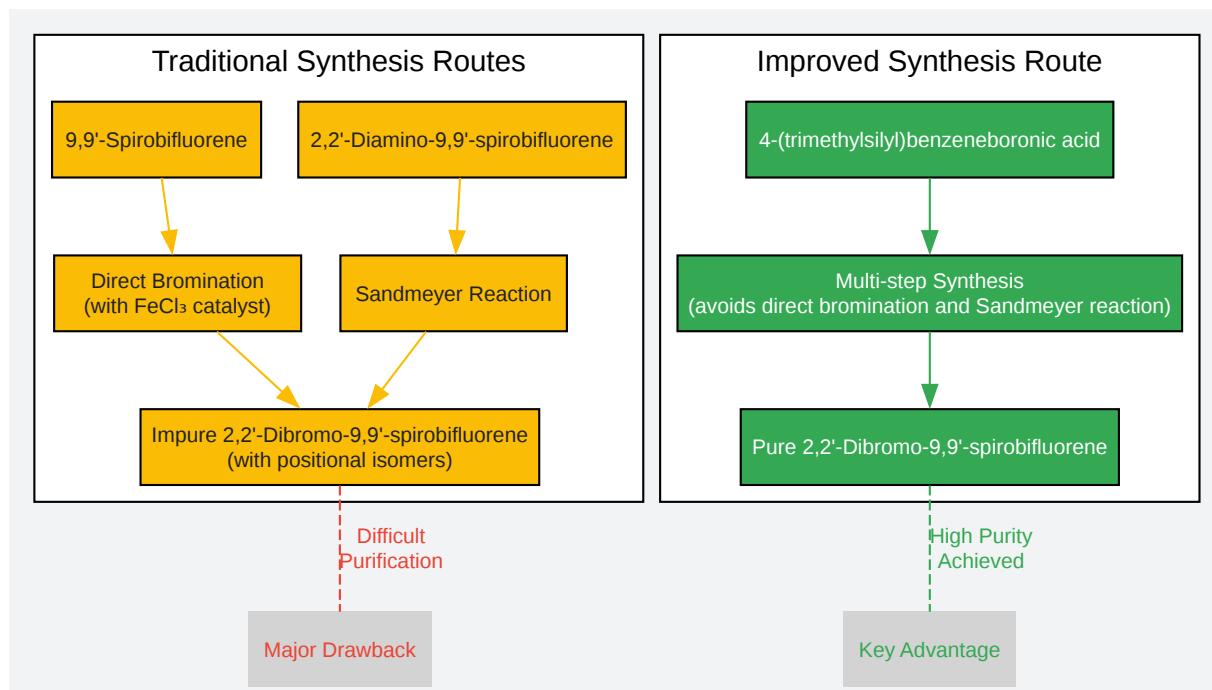
2,2'-Dibromo-9,9'-spirobifluorene is typically a white to off-white crystalline solid.[1][2][3] Its rigid, three-dimensional structure imparts high thermal stability and a high glass transition temperature, which are crucial properties for materials used in electronic devices.[4][5] The spiro-center prevents the close packing of molecules, leading to the formation of stable amorphous films.[6]

Table 1: Physicochemical Data of **2,2'-Dibromo-9,9'-spirobifluorene**

Property	Value	References
Molecular Formula	C ₂₅ H ₁₄ Br ₂	[1][2][3][7]
Molecular Weight	474.19 g/mol	[1][2]
Appearance	White to off-white powder/crystals	[1][2][3]
Melting Point	334-336 °C	[1]
Solubility	Good solubility in chloroform, methylene chloride, tetrahydrofuran, and ethyl acetate.	[1]
CAS Number	67665-47-8	[1][2][3]

Experimental Protocols: Synthesis

The synthesis of **2,2'-Dibromo-9,9'-spirobifluorene** has been approached through various methods. The purity of the final product is critical, as isomeric impurities can be detrimental to the performance of resulting electronic materials.[8]


Traditional Methods:

- Direct Bromination: This method involves the direct bromination of 9,9'-spirobifluorene, often using a catalytic amount of ferric chloride.[9] However, this approach can be problematic, leading to a mixture of bromine-substituted positional isomers, which are difficult to separate. [8]

- Sandmeyer Reaction: An alternative route involves the Sandmeyer reaction of 2,2'-diamino-9,9'-spirobifluorene.[9] This method is also often plagued by the formation of side products and positional isomers.[8]

Improved Synthetic Route:

An improved and more reliable synthesis has been developed to overcome the challenges of the traditional methods.[10][11] This method avoids the direct bromination and Sandmeyer reaction, yielding pure **2,2'-Dibromo-9,9'-spirobifluorene** in multigram quantities.[8][9] One such reported synthesis involves a four-step process starting from 4-(trimethylsilyl)benzeneboronic acid, with a total overall yield of approximately 30%. [9]

[Click to download full resolution via product page](#)

Caption: Comparison of synthetic routes for **2,2'-Dibromo-9,9'-spirobifluorene**.

Applications in Research and Development

The unique structural and electronic properties of **2,2'-Dibromo-9,9'-spirobifluorene** make it a valuable intermediate for the synthesis of advanced materials.

- Organic Light-Emitting Diodes (OLEDs): This compound is a vital building block for materials used in OLEDs.[4][6] The bromine atoms serve as reactive sites for cross-coupling reactions, allowing for the facile introduction of various functional groups.[1][4] This enables the precise tuning of the electronic and optical properties of the resulting materials, which can be used in charge transport layers or as host materials for emissive layers.[4][6] The inherent stability of the spirobifluorene core contributes to the longevity and efficiency of OLED devices.[4][6]
- Perovskite Solar Cells: The spirobifluorene scaffold is also utilized in the development of hole-transporting materials (HTMs) for perovskite solar cells.[1] The high triplet energy and amorphous film-forming properties of spirobifluorene derivatives are advantageous for efficient charge extraction and overall device stability.[1][5]
- Fluorescent Sensors: Functionalized derivatives of **2,2'-Dibromo-9,9'-spirobifluorene** have been shown to exhibit interesting fluorescence properties, suggesting potential applications in the development of chemical sensors.[8][9]

While direct applications in drug development are not prominent, the synthetic methodologies and the understanding of structure-property relationships gained from the study of spirobifluorene derivatives can be of interest to medicinal chemists. The rigid, three-dimensional scaffold could be explored for the design of novel therapeutic agents where a defined spatial arrangement of functional groups is required.

Conclusion

2,2'-Dibromo-9,9'-spirobifluorene is a cornerstone intermediate in the field of organic electronics. Its distinctive molecular architecture provides a robust platform for the synthesis of a wide array of functional materials with tailored optoelectronic properties. The development of reliable and scalable synthetic routes to high-purity **2,2'-Dibromo-9,9'-spirobifluorene** is crucial for advancing the performance and commercial viability of technologies such as OLED displays and perovskite solar cells. For researchers and developers, a thorough understanding of this compound's properties and reactivity is essential for innovating the next generation of organic electronic materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2,2'-Dibromo-9,9'-spirobifluorene | 67665-47-8 [smolecule.com]
- 2. 2,2'-DIBROMO-9,9'-SPIROBIFLUORENE CAS#: 67665-47-8 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. nbinno.com [nbinno.com]
- 5. ossila.com [ossila.com]
- 6. nbinno.com [nbinno.com]
- 7. 2,2'-Dibromo-9,9'-spirobifluorene | C25H14Br2 | CID 11282885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improved synthesis of 2,2'-dibromo-9,9'-spirobifluorene and its 2,2'-bisdonor-7,7'-bisacceptor-substituted fluorescent derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Improved synthesis of 2,2'-dibromo-9,9'-spirobifluorene and its 2,2'-bisdonor-7,7'-bisacceptor-substituted fluorescent derivatives. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. ["2,2'-Dibromo-9,9'-spirobifluorene" chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1249592#2-2-dibromo-9-9-spirobifluorene-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com